

# Application Notes and Protocols: NMR Spectroscopy of 6-Methylisobenzofuran-1(3H)-one

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## Compound of Interest

Compound Name: 6-Methylisobenzofuran-1(3H)-one

Cat. No.: B1348246

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## Introduction

**6-Methylisobenzofuran-1(3H)-one**, also known as 6-methylphthalide, is a substituted derivative of isobenzofuranone. The isobenzofuranone core is present in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and characterization of such organic molecules. This document provides a detailed guide to the NMR spectroscopy of **6-Methylisobenzofuran-1(3H)-one**, including predicted spectral data, standardized experimental protocols, and visual representations of the molecular structure and analytical workflow.

Disclaimer: Extensive searches of scientific literature and spectral databases did not yield experimentally acquired and assigned  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **6-Methylisobenzofuran-1(3H)-one**. The data presented in the following tables are predicted values based on established NMR prediction algorithms and analysis of structurally similar compounds. These values should be used as a guide for spectral interpretation and are not a substitute for experimental verification.

## Predicted NMR Spectral Data

The predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **6-Methylisobenzofuran-1(3H)-one** are summarized below. The predictions were performed in deuteriochloroform ( $\text{CDCl}_3$ ), a common solvent for NMR analysis of small organic molecules.

### Predicted $^1\text{H}$ NMR Data ( $\text{CDCl}_3$ , 500 MHz)

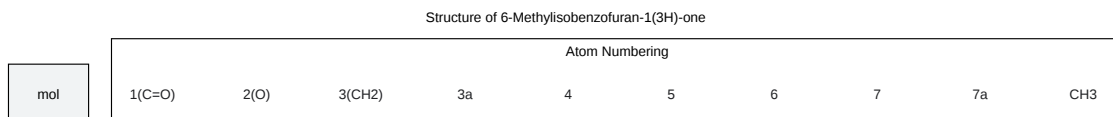
Atom Number	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H3	5.31	s	-	2H
H4	7.70	d	7.8	1H
H5	7.35	s	-	1H
H7	7.50	d	7.8	1H
$\text{CH}_3$	2.45	s	-	3H

### Predicted $^{13}\text{C}$ NMR Data ( $\text{CDCl}_3$ , 125 MHz)

Atom Number	Predicted Chemical Shift ( $\delta$ , ppm)
C1 (C=O)	171.5
C3 ( $\text{CH}_2$ )	69.5
C3a	149.0
C4	125.0
C5	135.0
C6	140.0
C7	129.0
C7a	126.0
$\text{CH}_3$	21.5

## Structural Assignment

The numbering of the atoms in **6-Methylisobenzofuran-1(3H)-one** for the correlation of NMR signals is depicted in the following diagram.



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Caption: Structure and atom numbering of **6-Methylisobenzofuran-1(3H)-one**.

## Experimental Protocols

The following protocols provide a general framework for the acquisition of high-quality NMR spectra of **6-Methylisobenzofuran-1(3H)-one**. Instrument parameters may need to be optimized based on the specific spectrometer and sample concentration.

## Sample Preparation

- **Solvent Selection:** Deuteriochloroform (CDCl<sub>3</sub>) is a suitable solvent for **6-Methylisobenzofuran-1(3H)-one**. Other deuterated solvents such as acetone-d<sub>6</sub>, DMSO-d<sub>6</sub>, or benzene-d<sub>6</sub> may also be used depending on solubility and the desired chemical shift dispersion.
- **Concentration:** Prepare a solution of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
- **Internal Standard:** Tetramethylsilane (TMS) is typically used as an internal standard for <sup>1</sup>H and <sup>13</sup>C NMR, with its signal set to 0.00 ppm. Most high-quality deuterated solvents already contain TMS.

- **Sample Filtration:** If the solution contains any particulate matter, filter it through a small plug of glass wool into a clean, dry 5 mm NMR tube.
- **Degassing (Optional):** For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed using several freeze-pump-thaw cycles.

## NMR Data Acquisition

The following are typical parameters for acquiring  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 500 MHz spectrometer.

### $^1\text{H}$ NMR Spectroscopy:

- **Pulse Program:** A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is generally sufficient.
- **Acquisition Time (at):** 2-4 seconds.
- **Relaxation Delay (d1):** 1-5 seconds. A longer delay ensures full relaxation of all protons, which is crucial for accurate integration.
- **Number of Scans (ns):** 8-16 scans are typically adequate for a sample of this concentration.
- **Spectral Width (sw):** A spectral width of 12-16 ppm is usually sufficient to cover all proton signals.
- **Temperature:** 298 K (25 °C).

### $^{13}\text{C}$ NMR Spectroscopy:

- **Pulse Program:** A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) is standard.
- **Acquisition Time (at):** 1-2 seconds.
- **Relaxation Delay (d1):** 2-5 seconds.

- Number of Scans (ns): Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.
- Spectral Width (sw): A spectral width of 200-240 ppm will encompass the chemical shifts of all carbon atoms in the molecule.
- Temperature: 298 K (25 °C).

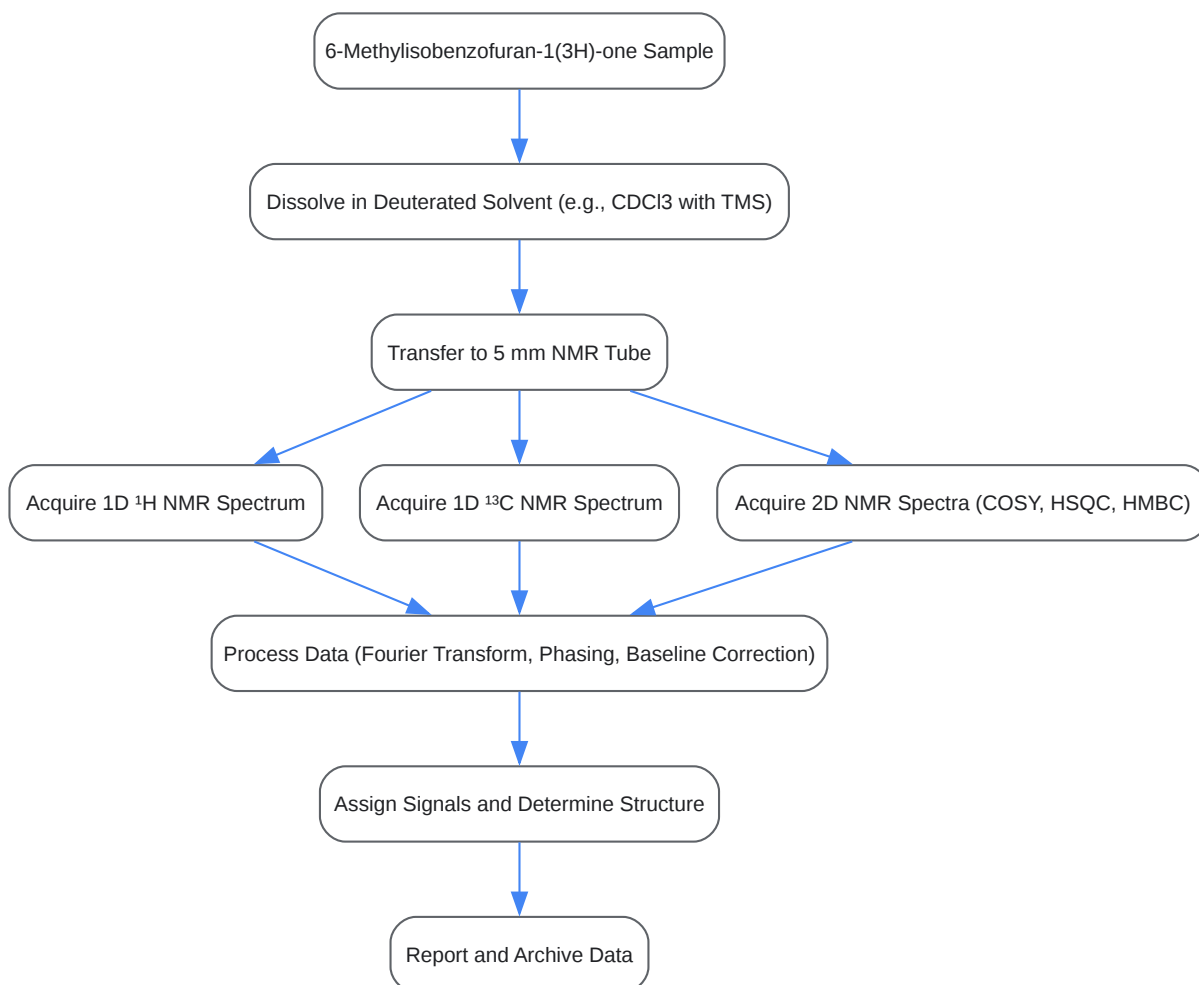
2D NMR Spectroscopy (Optional but Recommended for Unambiguous Assignment):

For complete and unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are recommended:

- COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

## NMR Analysis Workflow

The general workflow for NMR analysis of a small molecule like **6-Methylisobenzofuran-1(3H)-one** is outlined below.



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